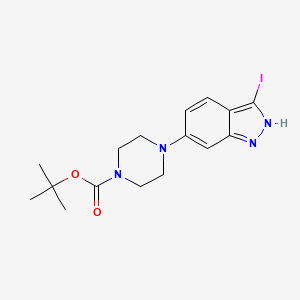

tert-Butyl 4-(3-iodo-1H-indazol-6-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-iodo-2H-indazol-6-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IN4O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)11-4-5-12-13(10-11)18-19-14(12)17/h4-5,10H,6-9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEIKYPYQKCFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=NNC(=C3C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60658021 | |

| Record name | tert-Butyl 4-(3-iodo-2H-indazol-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60658021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744219-44-1 | |

| Record name | 1,1-Dimethylethyl 4-(3-iodo-1H-indazol-6-yl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744219-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(3-iodo-2H-indazol-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60658021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-(3-iodo-1H-indazol-6-yl)piperazine-1-carboxylate (CAS No. 744219-44-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.

The molecular formula of this compound is , with a molecular weight of 428.27 g/mol. The compound is characterized by the presence of a piperazine ring, which is commonly associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H21IN4O2 |

| Molecular Weight | 428.27 g/mol |

| Purity | >97% |

| Solubility | Varies by solvent |

| Storage Conditions | 2-8°C, away from moisture |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Its structural similarity to other bioactive compounds suggests potential roles in modulating kinase activity and influencing cellular processes.

Anticancer Activity

Research indicates that compounds containing piperazine moieties often exhibit anticancer properties. For instance, studies have shown that similar indazole derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression. The compound's ability to interact with the ATP-binding site of kinases could lead to significant antiproliferative effects.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Study on Anticancer Properties

A study published in a peer-reviewed journal evaluated the effects of various indazole derivatives on cancer cell lines. The results indicated that certain derivatives, including those structurally related to this compound, demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotection Research

In another investigation, researchers assessed the neuroprotective effects of indazole derivatives in models of oxidative stress-induced neuronal damage. The findings revealed that these compounds significantly reduced cell death and improved cell viability, suggesting a potential role for this compound in neuroprotection.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound’s structure can be compared to other tert-butyl piperazine carboxylates (Table 1). Key variations include the nature of the aromatic/heteroaromatic substituent and functional groups, which influence physicochemical properties, stability, and applications.

Table 1: Structural Comparison of Selected tert-Butyl Piperazine Carboxylates

*Calculated molecular weight for the target compound.

Preparation Methods

Iodination of the Indazole Moiety

- The iodination step typically involves electrophilic substitution using iodine sources such as potassium iodate and potassium iodide in acidic media (e.g., concentrated sulfuric acid).

- This reaction selectively introduces the iodine atom at the 3-position of the indazole ring, producing the 3-iodo-1H-indazole intermediate.

- Reaction parameters such as temperature (20–30 °C), stirring time (2–4 hours), and oxygen content (0.0–1.0%) are carefully controlled to optimize yield and minimize byproducts.

Coupling Reaction with Piperazine Derivative

- The iodinated indazole intermediate is coupled with piperazine-1-carboxylic acid tert-butyl ester.

- Catalysts used include palladium-based complexes, often combined with ligands such as BINAP.

- Typical solvents are dioxane or methanol, with bases like NaOt-Bu or diisopropylethylamine to facilitate coupling.

- Reaction temperatures range from 0 °C to 40 °C, with reaction times extending up to 14 hours to ensure complete conversion.

- The reaction is often performed under an inert atmosphere (nitrogen) to prevent oxidation and side reactions.

Deprotection and Purification

- After coupling, protecting groups such as tetrahydropyranyl (THP) can be removed by acid-catalyzed hydrolysis using p-toluenesulfonic acid (TsOH) in methanol at mild temperatures (~30 °C).

- The product is isolated by filtration, extraction, and chromatographic purification to yield the target tert-butyl 4-(3-iodo-1H-indazol-6-yl)piperazine-1-carboxylate.

Photocatalytic and Environmentally Friendly Methods

Recent advances have introduced photocatalytic methods to synthesize related piperazine carboxylates:

- Use of acridine salt as a visible-light photocatalyst enables one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate analogs.

- The reaction proceeds under blue LED irradiation in the presence of an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide in anhydrous dichloroethane.

- This method avoids heavy metals and hazardous hydrogen gas, reducing environmental impact and improving safety.

- Yields of up to 95% have been reported, with simplified purification.

Though this method is described for a pyridinyl analog, it suggests potential for adaptation to indazole derivatives, offering a greener alternative.

Summary Table of Preparation Methods

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-(3-iodo-1H-indazol-6-yl)piperazine-1-carboxylate, and what challenges are encountered during purification?

Methodological Answer: The synthesis typically involves reductive amination between a substituted indazole precursor and tert-butyl piperazine-1-carboxylate derivatives. For example:

- Step 1: React 3-iodo-1H-indazol-6-amine with tert-butyl piperazine-1-carboxylate using sodium triacetoxyborohydride (NaHB(OAc)₃) in dichloromethane (DCM) with acetic acid as a catalyst .

- Step 2: Purify the crude product via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane).

Key Challenges:

- Diastereomer Separation: Steric hindrance from the tert-butyl group may lead to diastereomers requiring careful chromatographic separation .

- Yield Optimization: Reaction time (e.g., 48 hours) and stoichiometric ratios (e.g., 1:1.5 amine:borohydride) must be optimized to minimize side products .

Q. How is the structural confirmation of this compound achieved using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the indazole iodination and piperazine coupling. For example:

- Piperazine protons appear as broad singlets (δ 3.3–3.5 ppm), while indazole aromatic protons show distinct splitting patterns (δ 7.1–7.3 ppm) .

- The tert-butyl group is identified as a singlet at δ 1.38 ppm .

- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₆H₂₂IN₅O₂) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry by analyzing crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

Methodological Answer:

- Software Tools: Use SHELXL for refinement and WinGX for validation. For example:

- Data Validation: Check for outliers in the residual density map and adjust thermal displacement parameters (Ueq) for heavy atoms like iodine .

Q. What methodologies are employed to analyze intermolecular interactions in the crystal lattice?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantify close contacts (e.g., C–H⋯O, N–H⋯N) using CrystalExplorer. For example:

- Identify dominant interactions (e.g., 25% H⋯H, 15% H⋯I contacts) .

- Graph Set Analysis: Classify hydrogen-bonding motifs (e.g., R₂²(8) rings formed by N–H⋯O interactions) using Etter’s formalism .

- Packing Similarity: Compare crystal packing with Mercury CSD to identify isostructural analogs .

Q. How does the iodo substituent on the indazole ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Q. What strategies can assess the biological activity of this compound, considering its structural features?

Methodological Answer:

- Target Identification: Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs, leveraging the indazole core’s pharmacophoric properties .

- Bioassays:

- Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC via broth dilution) .

- Cellular Uptake: Use fluorescence labeling (e.g., BODIPY conjugates) to track intracellular localization .

- Metabolic Stability: Evaluate hepatic clearance using human liver microsomes (HLMs) and LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.